7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and a fused benzoxazine ring system, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the benzoxazine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions can result in the formation of various substituted benzoxazines.
Scientific Research Applications
7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazine ring system play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dibromo-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 7,9-Dibromo-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 7,9-Dibromo-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern and the presence of diphenyl groups
Properties
Molecular Formula |
C22H16Br2N2O |
---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
7,9-dibromo-2,5-diphenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16Br2N2O/c23-16-11-17-20-13-19(14-7-3-1-4-8-14)25-26(20)22(15-9-5-2-6-10-15)27-21(17)18(24)12-16/h1-12,20,22H,13H2 |
InChI Key |
SBFMBBGUTDYABX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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